![molecular formula C15H15N3O2 B14302501 2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate CAS No. 111883-64-8](/img/structure/B14302501.png)
2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate is an organic compound that features a hydrazone functional group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and materials science. The presence of both aromatic rings and the hydrazone linkage contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate typically involves the condensation reaction between 2-methylphenyl hydrazine and 4-formylbenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Analytical Chemistry: It can be used as a reagent for the detection and quantification of certain metal ions.
Mechanism of Action
The mechanism of action of 2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate
- 2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoic acid
- 2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzamide
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of both the hydrazone linkage and the ester group distinguishes it from similar compounds, potentially leading to different reactivity and applications.
Properties
CAS No. |
111883-64-8 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
(2-methylphenyl) 4-(hydrazinylmethylideneamino)benzoate |
InChI |
InChI=1S/C15H15N3O2/c1-11-4-2-3-5-14(11)20-15(19)12-6-8-13(9-7-12)17-10-18-16/h2-10H,16H2,1H3,(H,17,18) |
InChI Key |
GKONCLGUKRUNGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)N=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


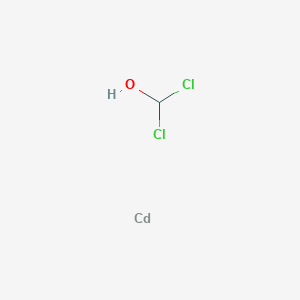
![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)
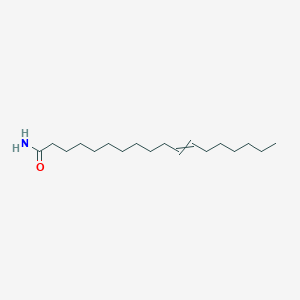
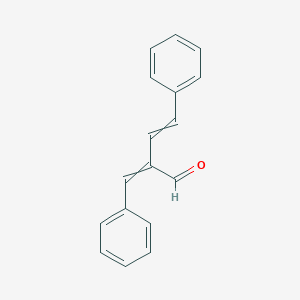
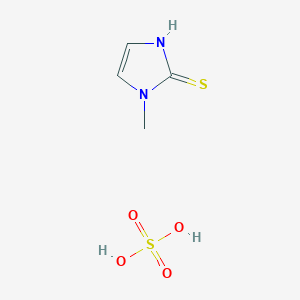

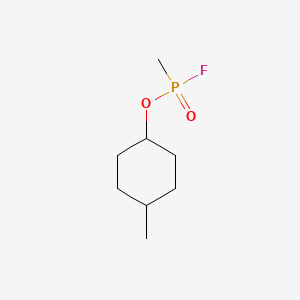
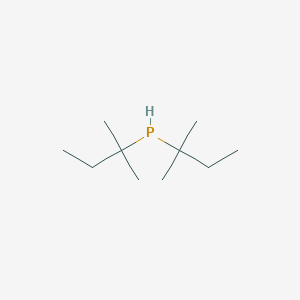
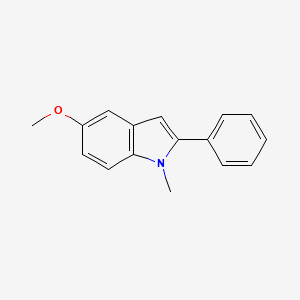
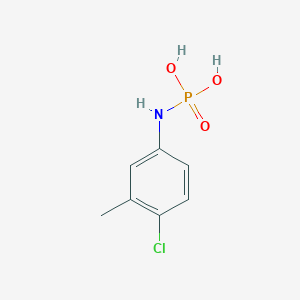
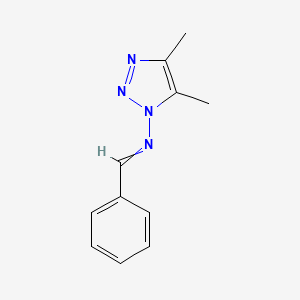

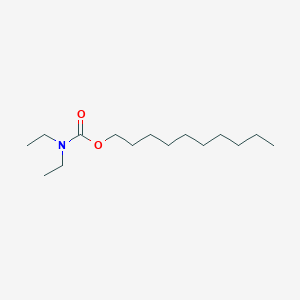
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
